

# An In-depth Technical Guide to the Synthesis and Characterization of Dimethoxymethylvinylsilane

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## Compound of Interest

Compound Name: *Dimethoxymethylvinylsilane*

Cat. No.: *B103025*

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## Abstract

**Dimethoxymethylvinylsilane** is a versatile organosilicon compound with significant applications in organic synthesis and materials science. Its unique molecular structure, featuring a reactive vinyl group and hydrolyzable methoxy groups, allows it to act as a valuable crosslinking agent, a monomer in polymer synthesis, and a surface modification agent. This technical guide provides a comprehensive overview of the primary synthetic routes to **dimethoxymethylvinylsilane**, namely Grignard reactions and hydrosilylation, and details the key analytical techniques for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, tabulated spectral data, and visual representations of the synthetic and characterization workflows are presented to facilitate its practical application in research and development.

## Synthesis of Dimethoxymethylvinylsilane

Two primary and effective methods for the synthesis of **dimethoxymethylvinylsilane** are the Grignard reaction and hydrosilylation.

## Grignard Reaction

The Grignard reaction provides a classic and reliable method for forming silicon-carbon bonds. This approach involves the reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide, with a methoxy-substituted silane.

Reaction Scheme:

Experimental Protocol:

A detailed experimental protocol for the Grignard synthesis of **dimethoxymethylvinylsilane** is outlined below.

Materials:

- Magnesium turnings
- Vinyl bromide
- Dichloromethyldimethoxysilane
- Anhydrous tetrahydrofuran (THF)
- Iodine (for initiation)
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate

Procedure:

- Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine.
- Add anhydrous THF to the flask.
- Slowly add a solution of vinyl bromide in anhydrous THF from the dropping funnel. The reaction is initiated by the disappearance of the iodine color and gentle refluxing. Maintain a steady reflux by controlling the addition rate of the vinyl bromide solution.

- After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
- Reaction with Dichloromethyldimethoxysilane: Cool the Grignard reagent solution to 0 °C in an ice bath.
- Slowly add a solution of dichloromethyldimethoxysilane in anhydrous THF from the dropping funnel. Maintain the temperature below 10 °C during the addition.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Work-up and Purification: Cool the reaction mixture to 0 °C and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Separate the organic layer and extract the aqueous layer with diethyl ether.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by fractional distillation to obtain pure **dimethoxymethylvinylsilane**.

## Hydrosilylation

Hydrosilylation is an atom-economical method for the synthesis of vinylsilanes. This reaction involves the addition of a silicon-hydride bond across a carbon-carbon triple bond, typically catalyzed by a transition metal complex. For the synthesis of **dimethoxymethylvinylsilane**, the hydrosilylation of acetylene with methyldimethoxysilane is a viable route. Rhodium complexes are known to be effective catalysts for this transformation, leading to high yields of the desired product.<sup>[1][2]</sup>

Reaction Scheme:

Experimental Protocol:

A detailed experimental protocol for the hydrosilylation synthesis of **dimethoxymethylvinylsilane** is outlined below.

#### Materials:

- Methylmethoxysilane
- Acetylene gas
- Rhodium catalyst (e.g., Rh(acac)(CO)<sub>2</sub>)
- Anhydrous toluene
- Distillation apparatus

#### Procedure:

- **Reaction Setup:** In a pressure-rated reaction vessel equipped with a magnetic stirrer, a gas inlet, and a pressure gauge, dissolve the rhodium catalyst in anhydrous toluene.
- **Purge** the vessel with nitrogen and then introduce methylmethoxysilane.
- **Reaction:** Pressurize the vessel with acetylene gas and heat the mixture to the desired reaction temperature (e.g., 60-80 °C).
- **Monitor** the reaction progress by gas chromatography (GC) until the starting materials are consumed.
- **Purification:** Cool the reaction vessel to room temperature and vent the excess acetylene.
- **Remove** the solvent under reduced pressure.
- **Purify** the residue by fractional distillation to yield **dimethoxymethylvinylsilane**.

## Characterization of Dimethoxymethylvinylsilane

The synthesized **dimethoxymethylvinylsilane** can be thoroughly characterized using various spectroscopic techniques to confirm its structure and purity.

## Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	C <sub>5</sub> H <sub>12</sub> O <sub>2</sub> Si	[3]
Molecular Weight	132.23 g/mol	[3]
Boiling Point	106 °C	
Density	0.884 g/mL at 25 °C	
Refractive Index (n <sub>20/D</sub> )	1.395	

## Spectroscopic Data

### 2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **dimethoxymethylvinylsilane** by providing information about the chemical environment of the hydrogen (<sup>1</sup>H) and carbon (<sup>13</sup>C) atoms.

<sup>1</sup> H NMR	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
6.10 - 5.90	dd	20.2, 14.8	Si-CH=CH <sub>2</sub>	
5.85 - 5.65	dd	20.2, 3.8	Si-CH=CHH (trans)	
5.60 - 5.40	dd	14.8, 3.8	Si-CH=CHH (cis)	
3.50	s	-	Si-(OCH <sub>3</sub> ) <sub>2</sub>	
0.15	s	-	Si-CH <sub>3</sub>	

<sup>13</sup> C NMR	Chemical Shift (δ, ppm)	Assignment
138.5	Si-CH=CH <sub>2</sub>	
131.2	Si-CH=CH <sub>2</sub>	
50.1	Si-(OCH <sub>3</sub> ) <sub>2</sub>	
-8.2	Si-CH <sub>3</sub>	

### 2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
3055	C-H stretch	=C-H (vinyl)
2965, 2840	C-H stretch	-CH <sub>3</sub> (methyl and methoxy)
1600	C=C stretch	C=C (vinyl)
1410	C-H bend	=CH <sub>2</sub> (vinyl)
1260	Si-C stretch	Si-CH <sub>3</sub>
1090	Si-O-C stretch	Si-O-CH <sub>3</sub>
840	Si-C stretch	Si-C

### 2.2.3. Mass Spectrometry (MS)

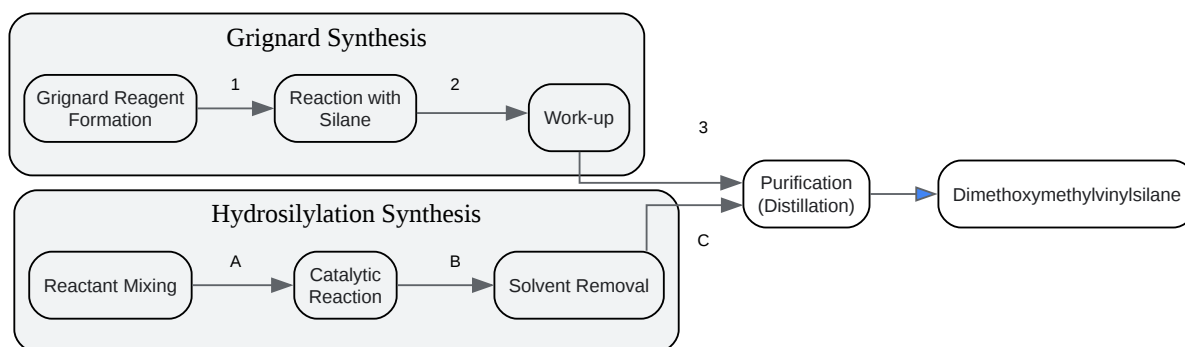
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

m/z	Relative Intensity	Possible Fragment Ion
132	Moderate	$[M]^+$ (Molecular Ion)
117	High	$[M - CH_3]^+$
101	High	$[M - OCH_3]^+$
73	Moderate	$[Si(OCH_3)_2]^+$
59	Moderate	$[Si(CH_3)(O)]^+$

## Visualizing Workflows and Pathways

### Synthesis Workflow

The overall workflow for the synthesis and purification of **dimethoxymethylvinylsilane** can be visualized as follows:

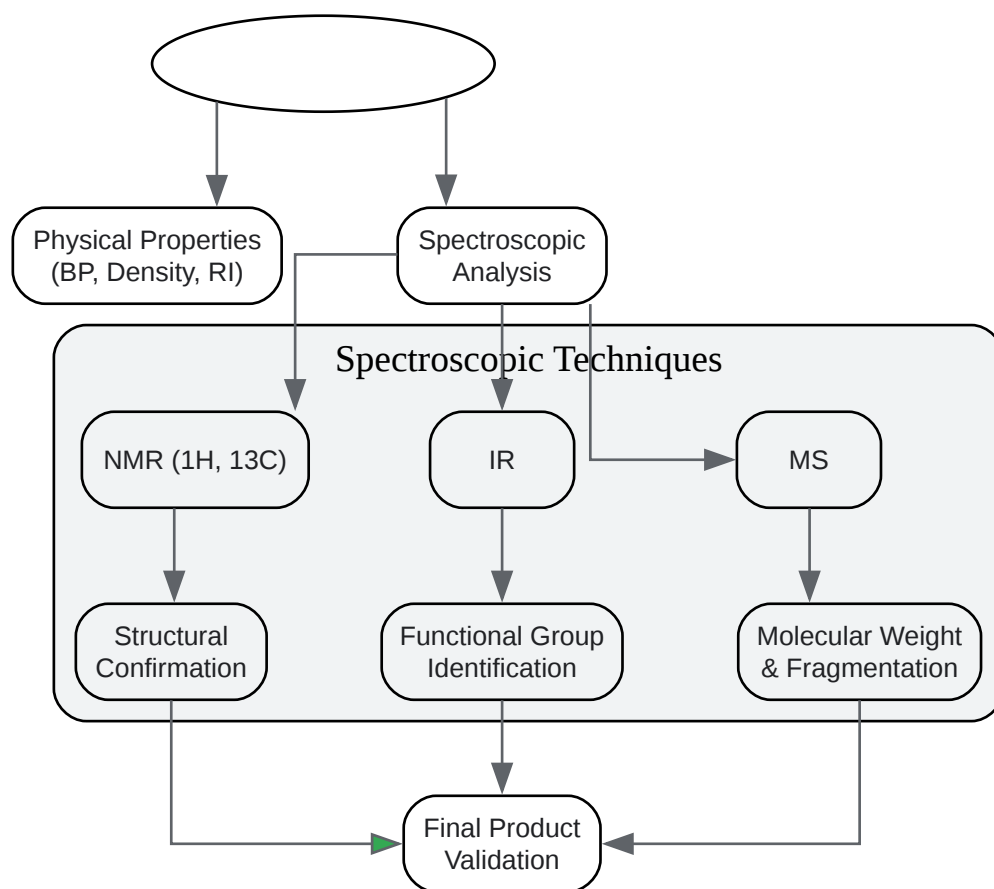


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Caption: General synthesis and purification workflow.

### Characterization Workflow

The logical flow for the characterization of the synthesized product is depicted below:



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Caption: Characterization workflow for product validation.

## Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of **dimethoxymethylvinylsilane**. The Grignard and hydrosilylation reactions are both effective methods for its preparation, each with its own advantages. The comprehensive characterization data, including physical properties and spectroscopic analyses, serves as a valuable reference for researchers in confirming the identity and purity of the synthesized compound. The provided experimental protocols and workflows are intended to be a practical resource for the successful synthesis and analysis of **dimethoxymethylvinylsilane** in a laboratory setting.

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